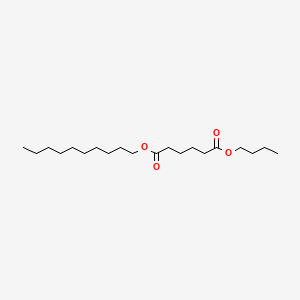

Butyl decyl adipate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

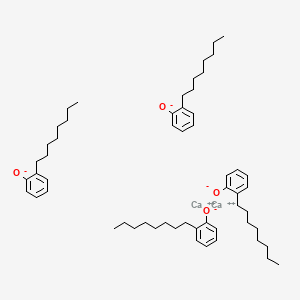

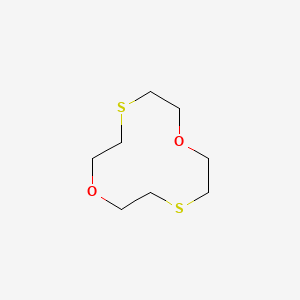

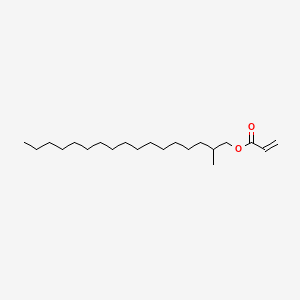

Butyl decyl adipate is an ester derived from adipic acid and butyl and decyl alcohols. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low toxicity and biodegradability, making it an environmentally friendly alternative to traditional plasticizers.

準備方法

Synthetic Routes and Reaction Conditions

Butyl decyl adipate is synthesized through the esterification of adipic acid with butyl and decyl alcohols. The reaction typically involves heating adipic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound involves a two-stage esterification process. Initially, adipic acid is reacted with a higher molecular weight alcohol to form a monoester. Subsequently, the monoester is further reacted with a lower molecular weight alcohol to produce the final diester product . This method ensures high yields and purity of the product.

化学反応の分析

Types of Reactions

Butyl decyl adipate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water, leading to the formation of adipic acid and the corresponding alcohols .

Common Reagents and Conditions

Esterification: Adipic acid, butyl alcohol, decyl alcohol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

Esterification: this compound.

Hydrolysis: Adipic acid, butyl alcohol, decyl alcohol.

科学的研究の応用

Butyl decyl adipate is widely used in various scientific research applications due to its unique properties:

作用機序

The primary mechanism by which butyl decyl adipate exerts its effects is through plasticization. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing their mobility and flexibility . This results in enhanced mechanical properties and processability of the material.

類似化合物との比較

Similar Compounds

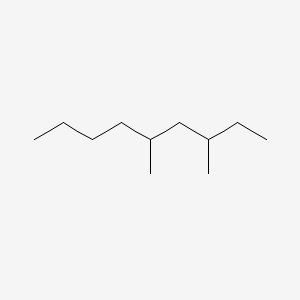

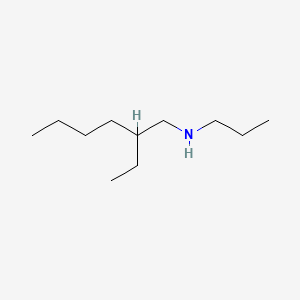

- Dioctyl adipate

- Diisodecyl adipate

- Dioctyl azelate

- Dioctyl sebacate

Comparison

Butyl decyl adipate is unique due to its balanced properties of low toxicity, biodegradability, and effective plasticization. Compared to dioctyl adipate and diisodecyl adipate, it offers similar plasticizing efficiency but with a lower environmental impact . Its biodegradability also makes it a preferable choice over dioctyl azelate and dioctyl sebacate, which may have longer degradation times .

特性

CAS番号 |

71850-02-7 |

|---|---|

分子式 |

C20H38O4 |

分子量 |

342.5 g/mol |

IUPAC名 |

1-O-butyl 6-O-decyl hexanedioate |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3 |

InChIキー |

CQFSFICNQMMTDC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。